SARS-CoV-2-IN-25
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2-IN-25 is a chemical compound that has garnered significant attention due to its potential applications in combating the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound is part of a broader class of inhibitors designed to target specific proteins or enzymes critical to the virus’s replication and survival.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-25 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes may involve:
Formation of Key Intermediates: This step often includes the use of organic solvents and catalysts to facilitate the formation of intermediate compounds.
Coupling Reactions: These reactions are crucial for assembling the final structure of this compound. Reagents such as palladium catalysts and ligands are frequently used.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely scale up these laboratory methods, incorporating large-scale reactors and automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification systems can enhance the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
SARS-CoV-2-IN-25 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2-IN-25 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication, making it a candidate for antiviral drug development.
Medicine: Explored for therapeutic applications in treating COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic tools and assays for detecting SARS-CoV-2.
Wirkmechanismus
The mechanism of action of SARS-CoV-2-IN-25 involves targeting specific proteins or enzymes essential for the replication and survival of SARS-CoV-2. The compound binds to these molecular targets, inhibiting their activity and thereby preventing the virus from replicating. Key pathways involved include:
Inhibition of Viral Proteases: this compound may inhibit proteases like the main protease (Mpro), which is crucial for processing viral polyproteins.
Interference with RNA Polymerase: The compound can also target RNA-dependent RNA polymerase, hindering the replication of viral RNA.
Vergleich Mit ähnlichen Verbindungen
SARS-CoV-2-IN-25 can be compared with other similar compounds to highlight its uniqueness:
Remdesivir: An antiviral drug that also targets RNA-dependent RNA polymerase but has a different chemical structure and mechanism of action.
Nirmatrelvir: Another protease inhibitor with a distinct binding affinity and specificity compared to this compound.
Favipiravir: Targets viral RNA polymerase but differs in its pharmacokinetics and efficacy profile.
By comparing these compounds, researchers can better understand the unique properties and potential advantages of this compound in antiviral therapy.
Eigenschaften
Molekularformel |
C58H48O8P2 |
---|---|
Molekulargewicht |
934.9 g/mol |
IUPAC-Name |
[22-[hydroxy(2-phenylethoxy)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] 2-phenylethyl hydrogen phosphate |
InChI |
InChI=1S/C58H48O8P2/c59-67(60,63-21-19-31-11-3-1-4-12-31)65-57-53-49-29-51(47-27-43-39-23-37(41(43)25-45(47)49)33-15-7-9-17-35(33)39)55(53)58(66-68(61,62)64-22-20-32-13-5-2-6-14-32)56-52-30-50(54(56)57)46-26-42-38-24-40(44(42)28-48(46)52)36-18-10-8-16-34(36)38/h1-18,25-28,37-40,49-52H,19-24,29-30H2,(H,59,60)(H,61,62) |
InChI-Schlüssel |
LYCGVUAQGODBLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3=CC=CC=C3C1C4=CC5=C(C=C24)C6CC5C7=C6C(=C8C9CC(C8=C7OP(=O)(O)OCCC1=CC=CC=C1)C1=C9C=C2C3CC(C2=C1)C1=CC=CC=C31)OP(=O)(O)OCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.